molecular formula C20H20ClN3O4S2 B12207375 3-butoxy-N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide

3-butoxy-N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B12207375
M. Wt: 466.0 g/mol
InChI Key: VCRQAZRTABJJNP-UHFFFAOYSA-N
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Description

3-butoxy-N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate hydrazides with thiocarbonyl compounds under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The thiadiazole intermediate is then reacted with a sulfonyl chloride derivative of 2-chlorobenzyl under basic conditions to introduce the sulfonyl group.

    Coupling with Benzamide: Finally, the butoxybenzamide moiety is introduced through a coupling reaction, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium on carbon.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for developing new drugs, particularly due to its complex structure and potential biological activity.

    Material Science: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Research: It may be used as a tool compound to study various biological processes, given its potential interactions with biological molecules.

Mechanism of Action

The exact mechanism of action of 3-butoxy-N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and thiadiazole groups could play a crucial role in binding to these targets, influencing pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-butoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
  • 3-[(butylamino)sulfonyl]-N-(2-fluorophenyl)benzamide
  • 3-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide

Uniqueness

3-butoxy-N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the thiadiazole ring and the specific arrangement of functional groups. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C20H20ClN3O4S2

Molecular Weight

466.0 g/mol

IUPAC Name

3-butoxy-N-[5-[(2-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C20H20ClN3O4S2/c1-2-3-11-28-16-9-6-8-14(12-16)18(25)22-19-23-24-20(29-19)30(26,27)13-15-7-4-5-10-17(15)21/h4-10,12H,2-3,11,13H2,1H3,(H,22,23,25)

InChI Key

VCRQAZRTABJJNP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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